molecular formula C21H20O B15063225 4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-37-0

4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran

Cat. No.: B15063225
CAS No.: 62225-37-0
M. Wt: 288.4 g/mol
InChI Key: CHIFLDKNBRTGHQ-UHFFFAOYSA-N
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Description

4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran is a chemical compound known for its unique structure, which includes a six-membered oxygen-containing ring fused with an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran typically involves multicomponent reactions. One common method includes the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions. Catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts are often employed to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial production methods are less documented but likely follow principles of green chemistry to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran involves its interaction with various molecular targets. These interactions can modulate biological pathways, leading to the observed bioactive effects. For instance, its antimicrobial activity may result from disrupting bacterial cell membranes or inhibiting essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran: shares similarities with other pyran derivatives, such as:

Uniqueness

What sets this compound apart is its unique indene moiety fused with the pyran ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

4-Phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran (CAS Number: 62225-37-0) is a synthetic compound with a complex structure that has garnered interest for its potential biological activities. This article will explore its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20OC_{21}H_{20}O with a molecular weight of 288.38 g/mol. The compound features a unique indeno-pyran structure which may contribute to its biological activities.

PropertyValue
Molecular FormulaC21H20O
Molecular Weight288.38 g/mol
CAS Number62225-37-0

Antitumor Activity

Research indicates that compounds with indeno-pyran structures exhibit significant antitumor properties. Studies have shown that derivatives of indeno-pyrans can inhibit the growth of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For instance, a study demonstrated that certain indeno-pyran derivatives were effective against breast cancer cells by inducing apoptosis via the mitochondrial pathway .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. It has been suggested that this compound may modulate inflammatory pathways by affecting cytokine production and immune cell activity. Research highlighted the role of similar compounds in reducing inflammation in animal models of arthritis .

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The structural characteristics of the compound may enhance its interaction with microbial membranes, leading to increased permeability and cell death .

Case Studies and Research Findings

  • Antitumor Study : A study conducted on the effects of indeno-pyran derivatives revealed that specific modifications to the molecular structure can enhance cytotoxicity against cancer cell lines. The study reported an IC50 value indicating effective concentration levels for inducing cell death .
  • Inflammation Model : In an animal model of induced inflammation, treatment with this compound resulted in a significant reduction in inflammatory markers compared to controls. This suggests a potential therapeutic application in inflammatory diseases .
  • Antimicrobial Efficacy : A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth effectively at certain concentrations, indicating its potential as an antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still being elucidated. However, several pathways have been proposed:

  • Apoptosis Induction : The compound may activate apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation.
  • Cytokine Modulation : It may influence cytokine production in immune cells, leading to reduced inflammation.
  • Membrane Interaction : Its lipophilic nature allows it to interact with microbial membranes, disrupting their integrity.

Properties

CAS No.

62225-37-0

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

4-phenyl-2-propyl-4,9-dihydroindeno[2,1-b]pyran

InChI

InChI=1S/C21H20O/c1-2-8-17-14-19(15-9-4-3-5-10-15)21-18-12-7-6-11-16(18)13-20(21)22-17/h3-7,9-12,14,19H,2,8,13H2,1H3

InChI Key

CHIFLDKNBRTGHQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4

Origin of Product

United States

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